1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(26-15-12-17-6-1-2-8-19(17)26)16-28-20-9-5-7-18-10-11-21(24-23(18)20)25-13-3-4-14-25/h1-2,5-11H,3-4,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXBJCDIQMCUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Indoline Derivative: Starting with the synthesis of an indoline derivative through cyclization reactions.
Quinoline Derivative Synthesis: Preparation of the quinoline derivative, often involving Friedländer synthesis.
Coupling Reactions: Coupling of the indoline and quinoline derivatives through nucleophilic substitution or other coupling reactions.
Final Assembly: The final step involves the formation of the ethanone linkage, possibly through acylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone involves its interaction with specific molecular targets. This may include:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1-(Indolin-1-yl)-2-(quinolin-8-yloxy)ethanone: Lacks the pyrrolidine moiety.
2-(Pyrrolidin-1-yl)quinoline: Lacks the indoline and ethanone linkages.
Indoline-2,3-dione: A simpler indoline derivative.
Uniqueness
1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone is unique due to its combination of indoline, pyrrolidine, and quinoline moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
Biological Activity
1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone is a synthetic organic compound that integrates indoline, pyrrolidine, and quinoline structures. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- Indoline moiety : Known for its diverse biological activities.
- Pyrrolidine ring : Often associated with enhanced receptor binding.
- Quinoline group : Recognized for its antimalarial and anticancer properties.
The molecular formula is , with a molecular weight of 373.45 g/mol. The compound's synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions to form the final ethanone linkage.
The biological activity of this compound can be attributed to several mechanisms:
Binding to Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that influence various physiological responses.
DNA Intercalation : There is potential for the compound to intercalate into DNA, impacting gene expression and replication processes .
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to this compound. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | PC-3 | 56 |
| 4e | MDA-MB231 | 15 |
| 4d | MRC-5 | >82% survival at 15 µM |
These results indicate that while some derivatives exhibit significant cytotoxicity against cancer cells, they maintain selectivity towards non-cancerous cells like MRC-5 fibroblasts .
Case Studies
A notable case study involved the synthesis and evaluation of quinoline derivatives, which share structural characteristics with this compound. These studies found that specific modifications in the quinoline structure significantly enhanced antiproliferative activity against breast cancer cell lines (MCF7), indicating that structural optimization could lead to improved therapeutic agents .
Q & A
Q. What are the key synthetic steps and purification methods for 1-(Indolin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone?
The synthesis typically involves:
- Coupling reactions between indoline and quinoline derivatives, facilitated by coupling agents (e.g., EDCI or DCC) in polar aprotic solvents (e.g., DMF) under inert atmospheres.
- Optimization of reaction parameters : Temperature (often 60–80°C), pH control, and stoichiometric ratios to enhance yield.
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the final product. Post-purification, NMR and mass spectrometry confirm structural integrity .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., indoline NH, quinoline aromatic protons) and confirms substitution patterns.
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, ether C-O stretch).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₃H₂₃N₃O₂) and isotopic distribution. Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or regioisomers, requiring repeated purification or alternative synthesis routes .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO and ethanol due to polar ether and ketone groups; limited solubility in water.
- Stability : Sensitive to prolonged exposure to light/moisture. Storage at –20°C in inert atmospheres is recommended. Degradation products (e.g., oxidized quinoline derivatives) can be monitored via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the coupling of pyrrolidine-quinoline and indoline moieties?
- Catalyst screening : Transition metal catalysts (e.g., Pd/Cu) may enhance cross-coupling efficiency.
- Solvent effects : Switching from DMF to THF or dichloromethane can reduce side reactions.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves regioselectivity.
- Contradiction resolution : If yields remain low despite optimization, evaluate steric hindrance from the pyrrolidine group using computational modeling (e.g., DFT calculations) .
Q. What strategies address discrepancies between computational docking predictions and in vitro receptor-binding assays for this compound?
- Docking refinement : Incorporate molecular dynamics simulations to account for protein flexibility and solvation effects.
- Experimental validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities. Contradictions may arise from unmodeled allosteric sites or protonation state variations in the quinoline moiety .
Q. How does the compound’s stereoelectronic profile influence its interaction with cytochrome P450 enzymes?
- Electrostatic potential maps : Identify electron-rich regions (quinoline oxygen) prone to CYP-mediated oxidation.
- Metabolite identification : LC-MS/MS profiling of incubation mixtures with liver microsomes reveals primary metabolites (e.g., N-oxidized pyrrolidine). Adjusting substituents (e.g., replacing pyrrolidine with piperidine) can modulate metabolic stability .
Q. What experimental designs resolve conflicting data on the compound’s apoptosis-inducing vs. cytostatic effects in cancer cells?
- Dose-response assays : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to differentiate mechanisms.
- Flow cytometry : Quantify apoptotic markers (Annexin V/PI) vs. cell cycle arrest (e.g., G1/S phase blockage). Contradictions may reflect cell-type-specific signaling pathway activation .
Methodological Guidelines
- Structural Characterization : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement using siRNA knockdowns .
- Data Reproducibility : Document solvent batch variations and humidity levels during synthesis, as these can impact crystallinity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
